6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydro-[2,2’-bipyridine]-5-carbonitriles: These compounds share a similar core structure but have different substituents, leading to varied properties and applications.
4-Aryl-3-cyano-6-oxopiperidin-2-ylidene derivatives: These compounds also feature a pyridazine ring and exhibit similar reactivity patterns.
Uniqueness
6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of a pyridine and pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
6-oxo-1-pyridin-2-yl-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-4-7(10(15)16)12-13(9)8-3-1-2-6-11-8/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
FELAKSGKJCUIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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